Chemical Properties and Applications of Hydron 2,4,6-Trimethylpyridine Fluoride Complex
Chemical Properties and Applications of Hydron 2,4,6-Trimethylpyridine Fluoride Complex
This guide provides an in-depth technical analysis of the 2,4,6-Trimethylpyridinium Fluoride complex (often referred to as Collidinium Fluoride or Collidine
A Technical Guide for Advanced Fluorination Strategies
Executive Summary
The Hydron 2,4,6-trimethylpyridine fluoride complex (CAS: 45725-47-1), chemically known as 2,4,6-trimethylpyridinium fluoride or Collidinium Fluoride , represents a critical class of "mild" nucleophilic fluorinating agents. Unlike the highly aggressive Olah’s reagent (Pyridine
This reagent is defined by the steric bulk of the 2,4,6-trimethylpyridine (collidine) cation. This steric hindrance suppresses the basicity of the amine, minimizing elimination (E2) side reactions while maintaining the nucleophilicity of the fluoride anion. It is the reagent of choice for fluorinating acid-sensitive substrates, opening epoxides with high regioselectivity, and displacing sulfonates in complex organic scaffolds.
Chemical Identity & Structural Dynamics
Nomenclature and Stoichiometry
The term "Hydron" refers to the cationic hydrogen species (
-
IUPAC Name: 2,4,6-Trimethylpyridinium fluoride (often solvated with excess HF).[1][2]
-
Common Forms:
-
1:1 Complex (ColHF): A salt with a strong
hydrogen bond.[2] -
1:2 Complex (Col(HF)
): Contains the bifluoride anion . -
1:3 Complex (Col(HF)
): Contains the anion.
-
Structural Characterization (NMR Insights)
Low-temperature NMR studies (
-
H-Bonding Network: The proton resides in a deep potential well between the Nitrogen and Fluorine. In the 1:1 complex, the structure is intermediate between
(molecular) and (ionic). -
Anion Dynamics: In the 1:2 complex, the
anion undergoes fast reorientation, rendering both fluorine atoms equivalent on the NMR timescale.[2]
Physical Properties Table
| Property | Data / Description |
| Molecular Formula | |
| Appearance | Viscous, colorless to light yellow liquid |
| Density | ~1.0 - 1.1 g/mL (varies with HF content) |
| Solubility | Soluble in DCM, Acetonitrile, THF; Immiscible with non-polar alkanes |
| Corrosivity | Corrosive to glass (generates |
| Thermal Stability | Higher stability than non-methylated pyridine-HF complexes |
Mechanistic Profile
The "Steric Shield" Effect
The core advantage of this complex lies in the methyl groups at the 2- and 6-positions of the pyridine ring.
-
Suppressed Basicity: The methyl groups sterically hinder the nitrogen center, preventing it from acting as a base towards bulky protons on the substrate. This reduces the rate of elimination (alkene formation) during substitution reactions.
-
Enhanced Nucleophilicity: Because the cation is bulky, it forms a "loose" ion pair with the fluoride/polyfluoride anion. This separation increases the effective nucleophilicity of the fluoride (
), facilitating attacks.
Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium and the steric shielding effect during a nucleophilic substitution.
Figure 1: Formation of the Collidinium Fluoride complex and its kinetic preference for Substitution (
Applications & Experimental Protocols
Protocol A: Regioselective Epoxide Opening
Collidinium fluoride is superior to Olah's reagent for opening acid-sensitive epoxides to fluorohydrins.
Mechanism: The protonated collidine activates the epoxide oxygen, while the fluoride attacks the less hindered carbon (or the carbon capable of stabilizing a positive charge, depending on conditions).
Step-by-Step Methodology:
-
Preparation: In a PTFE (Teflon) or polypropylene vessel, dissolve the epoxide (1.0 equiv) in anhydrous Methylene Chloride (DCM).
-
Reagent Addition: Cool the solution to 0°C. Dropwise add Collidinium Fluoride (1:2 complex) (1.5 - 3.0 equiv). Note: Glass syringes must not be used.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1-4 hours. Monitor via TLC or
NMR. -
Quench: Pour the mixture into saturated aqueous
(slowly, gas evolution occurs). -
Extraction: Extract with DCM, dry over
, and concentrate.
Protocol B: Deoxyfluorination of Alcohols (via Sulfonates)
Direct fluorination of alcohols often fails with simple fluoride sources. Converting the alcohol to a Mesylate (OMs) or Tosylate (OTs) followed by treatment with Collidinium Fluoride is a standard high-yield route.
Workflow:
-
Substrate: Prepare the Alkyl Mesylate/Tosylate.
-
Solvent: Use Acetonitrile (MeCN) for enhanced rate or t-Butanol (t-BuOH) to modulate reactivity via H-bonding.
-
Conditions: Heat the substrate with Collidinium Fluoride (2-5 equiv) at 60-80°C in a sealed plastic reaction tube.
-
Purification: Silica gel chromatography is usually sufficient.
Comparison of Fluorinating Agents
| Reagent | Acidity ( | Nucleophilicity | Selectivity | Handling |
| Olah's Reagent (Py | High | Moderate | Low (Aggressive) | Fuming, highly corrosive |
| TEA | Low | Moderate | Moderate | Safer, glass-compatible (mostly) |
| Collidine | Moderate | High | High (Steric Control) | Viscous liquid, plastic-only |
| TBAF (anhydrous) | Neutral (Basic) | High | Low (Elimination risk) | Hygroscopic, unstable |
Safety & Handling Standards
CRITICAL WARNING: All HF-containing complexes release Hydrogen Fluoride upon contact with moisture or strong acids. HF is a systemic poison that penetrates skin and decalcifies bone.
-
PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat. Calcium Gluconate gel must be immediately available.
-
Material Compatibility:
-
FORBIDDEN: Borosilicate Glass (Standard Labware).
-
REQUIRED: PTFE (Teflon), PFA, HDPE, or Polypropylene vessels and syringes.
-
-
Storage: Store in tightly sealed plastic containers in a refrigerator (2-8°C). Do not store near strong bases or oxidizers.
References
-
Shenderovich, I. G., et al. (2003). Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds.[3] Physical Chemistry Chemical Physics. [Link]
-
Royal Society of Chemistry. 2,4,6-Trimethylpyridine–bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls. Chemical Communications. [Link]
Sources
- 1. 2,4,6-Trimethylpyridine–bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]
